molecular formula C13H8BrClO2 B5153902 4-bromophenyl 4-chlorobenzoate CAS No. 37038-56-5

4-bromophenyl 4-chlorobenzoate

Cat. No.: B5153902
CAS No.: 37038-56-5
M. Wt: 311.56 g/mol
InChI Key: ZWHADKVICFEUNP-UHFFFAOYSA-N
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Description

4-Bromophenyl 4-chlorobenzoate is an organic compound with the molecular formula C13H8BrClO2 It is a member of the ester family, characterized by the presence of a bromine atom on the phenyl ring and a chlorine atom on the benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromophenyl 4-chlorobenzoate can be synthesized through a series of organic reactions. One common method involves the esterification of 4-bromophenol with 4-chlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the esterification process. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromophenyl 4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromophenyl 4-chlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active phenol and benzoic acid derivatives, which can further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromophenyl 4-chlorobenzoate is unique due to the combination of bromine and chlorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

(4-bromophenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO2/c14-10-3-7-12(8-4-10)17-13(16)9-1-5-11(15)6-2-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHADKVICFEUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291614
Record name 4-bromophenyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37038-56-5
Record name NSC76784
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromophenyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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